![molecular formula C17H17F3O3 B4988420 1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene, commonly known as SR-59230A, is a selective antagonist of the β3-adrenergic receptor. It is a potent and specific antagonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. SR-59230A has been widely used in scientific research to study the role of the β3-adrenergic receptor in various physiological processes.
Wirkmechanismus
SR-59230A selectively binds to the β3-adrenergic receptor and blocks its activation by endogenous ligands such as noradrenaline and adrenaline. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that regulate energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
SR-59230A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce energy expenditure, increase insulin sensitivity, and improve glucose tolerance. It has also been shown to decrease lipolysis and reduce the accumulation of triglycerides in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SR-59230A in lab experiments is its high selectivity for the β3-adrenergic receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one of the limitations of using SR-59230A is its relatively low potency compared to other β3-adrenergic receptor antagonists. This can make it difficult to achieve complete inhibition of the receptor in some experiments.
Zukünftige Richtungen
There are several future directions for research on SR-59230A and the β3-adrenergic receptor. One direction is to investigate the potential therapeutic applications of β3-adrenergic receptor antagonists in the treatment of metabolic disorders such as obesity and diabetes. Another direction is to study the role of the β3-adrenergic receptor in other physiological processes such as cardiovascular function and immune function. Finally, there is a need for the development of more potent and selective β3-adrenergic receptor antagonists for use in scientific research and potential therapeutic applications.
Synthesemethoden
SR-59230A was first synthesized by a team of researchers at Sanofi-Aventis in 1997. The synthesis method involves the reaction of 3-(trifluoromethyl)benzene with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base to form SR-59230A. The synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
SR-59230A has been used extensively in scientific research to study the role of the β3-adrenergic receptor in various physiological processes such as energy metabolism, thermogenesis, and glucose homeostasis. It has also been used to investigate the potential therapeutic applications of β3-adrenergic receptor antagonists in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
1-methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-21-14-6-8-15(9-7-14)22-10-3-11-23-16-5-2-4-13(12-16)17(18,19)20/h2,4-9,12H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBCTDURVMGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.